molecular formula C6H2BrF3O2S B12334284 5-Bromo-2-(trifluoromethyl)thiophene-3-carboxylic acid CAS No. 1956324-08-5

5-Bromo-2-(trifluoromethyl)thiophene-3-carboxylic acid

Cat. No.: B12334284
CAS No.: 1956324-08-5
M. Wt: 275.05 g/mol
InChI Key: WMJLBFSUXFHNFC-UHFFFAOYSA-N
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Description

5-Bromo-2-(trifluoromethyl)thiophene-3-carboxylic acid is a heterocyclic compound containing a thiophene ring substituted with bromine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(trifluoromethyl)thiophene-3-carboxylic acid typically involves the bromination of 2-(trifluoromethyl)thiophene-3-carboxylic acid. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(trifluoromethyl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted thiophenes depending on the nucleophile used.

    Coupling Products:

Scientific Research Applications

5-Bromo-2-(trifluoromethyl)thiophene-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-2-(trifluoromethyl)thiophene-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(trifluoromethyl)thiophene-3-carboxylic acid is unique due to the presence of both bromine and trifluoromethyl groups on the thiophene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific synthetic and research applications.

Properties

CAS No.

1956324-08-5

Molecular Formula

C6H2BrF3O2S

Molecular Weight

275.05 g/mol

IUPAC Name

5-bromo-2-(trifluoromethyl)thiophene-3-carboxylic acid

InChI

InChI=1S/C6H2BrF3O2S/c7-3-1-2(5(11)12)4(13-3)6(8,9)10/h1H,(H,11,12)

InChI Key

WMJLBFSUXFHNFC-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1C(=O)O)C(F)(F)F)Br

Origin of Product

United States

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